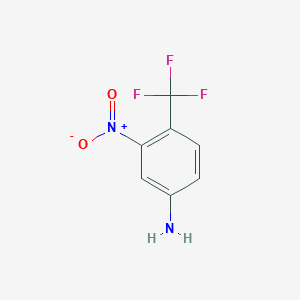

1,5-Difluoro-2-methyl-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

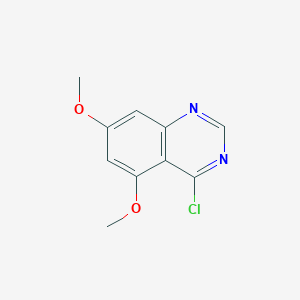

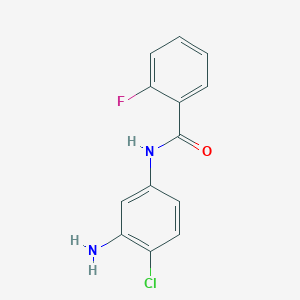

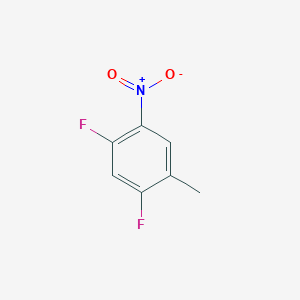

1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound that is a combination of an organic fluorine compound and a nitro compound . It is generally used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2,5-difluoro-4-nitrotoluene, which is another name for 1,5-Difluoro-2-methyl-4-nitrobenzene, usually involves fluorination and nitration reactions . Initially, 2,5-dichlorotoluene reacts with an excess of a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Molecular Structure Analysis

The molecular formula of 1,5-Difluoro-2-methyl-4-nitrobenzene is C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .Chemical Reactions Analysis

The synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene involves fluorination and nitration reactions . The compound 2,5-dichlorotoluene reacts with a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Physical And Chemical Properties Analysis

1,5-Difluoro-2-methyl-4-nitrobenzene appears as a colorless or pale yellow crystal or powder . It has a melting point of 25°C, a boiling point of 251°C, and a density of 1.374 g/cm³ . The compound is slightly soluble in water .科学的研究の応用

Chemical Synthesis and Derivative Formation

1,5-Difluoro-2-methyl-4-nitrobenzene has been a subject of interest in chemical synthesis. Its derivatives, such as 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzene, are synthesized to explore the effects of introducing fluorine-containing, electron-withdrawing substituents. These modifications activate the halogen substituent towards nucleophilic attack, enabling further chemical transformations and synthesizing novel compounds like trifluralin analogues and fluorine-containing derivatives of benzothiazole N-oxide (Sipyagin et al., 2004).

Molecular Structure and Conformation Studies

The compound and its derivatives have been utilized in studying molecular structures and conformations. Investigations into the internal rotation potential and structure of various fluorine-substituted nitrobenzenes have revealed insights into the planarity and non-planarity of these molecules. Parameters for structural relaxation during internal rotation have been calculated, improving the fit by internal rotation models to observed rotational constants (Larsen & Nielsen, 2014).

Nucleophilic Substitution Reactions

1,5-Difluoro-2-methyl-4-nitrobenzene undergoes nucleophilic substitution reactions, allowing the introduction of various groups into the benzene ring. Studies have shown that fluorine atoms are preferentially displaced over nitro groups, leading to the formation of distinct compounds. X-ray single crystal structure determinations have been used to characterize these compounds, enhancing our understanding of their structural properties (Plater & Harrison, 2023).

Electrophilic Aromatic Substitution Reactions

The compound is also involved in electrophilic aromatic substitution reactions. Studies have detailed the selective abstraction of benzylic H-atom and the subsequent trapping of the generated benzyl radical. This process opens up synthetic possibilities and helps in understanding the mechanism of the H-abstraction/spin trapping process (Dou et al., 2005).

Reactions with Strong Bases

Reactions involving 1,5-Difluoro-2-methyl-4-nitrobenzene and strong bases in specific solvents have been explored. These reactions have led to the identification of reaction products and have provided insights into the kinetics and mechanisms of these reactions, expanding the understanding of the reactivity of fluoronitrobenzenes (Gierczyk et al., 2003).

Safety and Hazards

1,5-Difluoro-2-methyl-4-nitrobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it is recommended to wear appropriate protective equipment, such as protective eyewear and gloves . It should be stored sealed, away from oxidizing agents and combustibles .

作用機序

Target of Action

Nitrobenzene compounds are generally known to interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrobenzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (the nitro group in this case) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene compounds are often used in organic synthesis as intermediates, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its boiling point, melting point, and density may influence its pharmacokinetic behavior.

Result of Action

Nitrobenzene compounds are generally known to have a wide range of biological activities, depending on their specific structures and the biological systems they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Difluoro-2-methyl-4-nitrobenzene. For instance, the compound should be stored in a sealed, dry, room temperature environment, away from oxidizing agents and combustible materials . It is also important to avoid direct skin contact and inhalation of its dust .

特性

IUPAC Name |

1,5-difluoro-2-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVAZYONIKSNFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595655 |

Source

|

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Difluoro-2-methyl-4-nitrobenzene | |

CAS RN |

179011-38-2 |

Source

|

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)